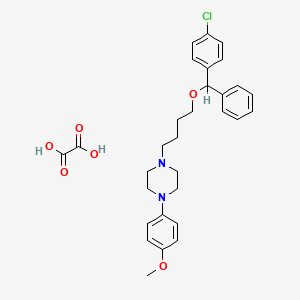
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate typically involves multi-step organic reactions. The process may include:
Step 1: Formation of the piperazine core by reacting p-chlorophenylbenzyl chloride with p-methoxyphenylpiperazine under basic conditions.
Step 2: Introduction of the butyl chain through nucleophilic substitution reactions.
Step 3: Final oxalate formation by reacting the intermediate with oxalic acid.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques like recrystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction to amines using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products Formed
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate has been studied for various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Investigating its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate involves interaction with specific molecular targets and pathways:
Molecular Targets: Binding to receptors or enzymes involved in cellular signaling.
Pathways Involved: Modulation of neurotransmitter release, inhibition of specific enzymes, or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine hydrochloride
- 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine sulfate
Uniqueness
1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate is unique due to its specific oxalate salt form, which may influence its solubility, stability, and bioavailability compared to other similar compounds.
Properties
CAS No. |
23904-92-9 |
|---|---|
Molecular Formula |
C30H35ClN2O6 |
Molecular Weight |
555.1 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-(4-methoxyphenyl)piperazine;oxalic acid |
InChI |
InChI=1S/C28H33ClN2O2.C2H2O4/c1-32-27-15-13-26(14-16-27)31-20-18-30(19-21-31)17-5-6-22-33-28(23-7-3-2-4-8-23)24-9-11-25(29)12-10-24;3-1(4)2(5)6/h2-4,7-16,28H,5-6,17-22H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
LWPCXOSMXDPQFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















